molecular formula C6H9ClF3N B3028665 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 262852-11-9

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B3028665
CAS RN: 262852-11-9
M. Wt: 187.59
InChI Key: SZJRBVKLWBBKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential as a bioisostere for aromatic rings, tert-butyl groups, and alkynes. The bicyclo[1.1.1]pentane core is a highly strained system that has been shown to impact key physicochemical properties when used in drug molecules .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentan-1-amine derivatives has been approached through various methods. One scalable route involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, providing a

Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[1.1.1]pentanes, including variants like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine, are significant in medicinal chemistry due to their ability to act as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. For instance, Hughes et al. (2019) developed a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which is crucial for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019). Goh et al. (2014) explored a new route to bicyclo[1.1.1]pentan-1-amine, highlighting the compound's importance and versatility in medicinal chemistry (Goh et al., 2014).

Applications in Drug Design

In drug discovery, the bicyclo[1.1.1]pentane (BCP) structure, as found in 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, is valued for its bioisosteric properties, offering passive permeability, high solubility, and improved metabolic stability. This is evident in the work of Kanazawa et al. (2017) and VanHeyst et al. (2020), who discuss the functionalization of BCP for drug-like molecules and its use in metallaphotoredox cross-couplings (Kanazawa et al., 2017); (VanHeyst et al., 2020).

Novel Synthetic Methods

Recent advances in the synthetic chemistry of BCPs, including derivatives like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, have been a focus in research. For example, Harmata et al. (2020, 2021) and Li et al. (2022) have developed new methods for synthesizing polysubstituted bicyclo[3.1.1]heptan-1-amines and bicyclo[1.1.1]pentane ketones, respectively, demonstrating the compound's versatility in synthesis and drug design (Harmata et al., 2020); (Li et al., 2022).

Safety and Hazards

The safety information for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRBVKLWBBKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS RN

262852-11-9
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262852-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 3
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 4
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 5
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.